molecular formula C19H20O2 B8173091 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene

2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene

Cat. No.: B8173091
M. Wt: 280.4 g/mol
InChI Key: HTFFFFZLUXEHGO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, ethynyl, and isobutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing new substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ethynyl group can produce ethylbenzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • 2-(Benzyloxy)-1-methylbenzene
  • 2-(Benzyloxy)-1-ethynylbenzene
  • 3-(Benzyloxy)-1-ethynylbenzene

Comparison: 2-(Benzyloxy)-1-ethynyl-3-isobutoxybenzene is unique due to the presence of both ethynyl and isobutoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-ethynyl-3-(2-methylpropoxy)-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-4-17-11-8-12-18(20-13-15(2)3)19(17)21-14-16-9-6-5-7-10-16/h1,5-12,15H,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFFFFZLUXEHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1OCC2=CC=CC=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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